molecular formula C15H14FNO B3697919 N-benzyl-2-(4-fluorophenyl)acetamide

N-benzyl-2-(4-fluorophenyl)acetamide

Cat. No.: B3697919
M. Wt: 243.28 g/mol
InChI Key: LXHALSDXZHCCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-fluorophenyl)acetamide (Vitas-M Lab ID: STL169981) is an organic compound supplied as a dry powder for research applications. It is a derivative of acetamide with the molecular formula C15H14FNO and a molecular weight of 243.28 . This compound is designed for use in biological screening and lead optimization processes in early-stage drug discovery . Its structural profile suggests potential for favorable drug-like properties, as indicated by its Lipinski parameters including a logP of 2.412, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds . The presence of both benzyl and fluorophenyl moieties makes it a valuable scaffold for medicinal chemistry exploration. Researchers utilize this compound in hit-to-lead campaigns to develop novel therapeutic agents. This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHALSDXZHCCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for N Benzyl 2 4 Fluorophenyl Acetamide and Its Analogs

Diverse Synthetic Pathways for Core Structure Formation

The synthesis of the N-benzyl-2-(4-fluorophenyl)acetamide core structure, an N-arylacetamide, can be achieved through several reliable and well-documented amide bond formation reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and reaction conditions.

The most direct and common approach is the condensation of a carboxylic acid with an amine . libretexts.orgnumberanalytics.com This involves reacting 4-fluorophenylacetic acid with benzylamine (B48309). Due to the relatively low reactivity of a free carboxylic acid, this reaction typically requires high temperatures or the use of coupling agents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. numberanalytics.comrsc.org This method is atom-economical as its only byproduct is water. rsc.org

A highly efficient alternative is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine . numberanalytics.com In this case, 4-fluorophenylacetic acid is first converted to the more reactive 4-fluorophenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scribd.commasterorganicchemistry.com The resulting acyl chloride readily reacts with benzylamine, often at room temperature, to yield the target amide with high purity. This is one of the simplest and most frequently used methods for synthesizing amides.

Other notable methods for forming the amide core include:

Aminolysis of Esters : The reaction of an ester, such as methyl 2-(4-fluorophenyl)acetate, with benzylamine can produce the amide. This method is another convenient way to prepare amides.

Ritter Reaction : This pathway involves treating a substance that can form a stable carbocation, like benzyl (B1604629) alcohol, with a nitrile (e.g., 4-fluorophenylacetonitrile) in the presence of a strong acid. tandfonline.com The carbocation is trapped by the nitrile, and subsequent hydrolysis of the resulting nitrilium ion intermediate yields the N-substituted amide. tandfonline.com

Partial Hydrolysis of Nitriles : While typically used for primary amides, modifications can allow for the synthesis of secondary amides. masterorganicchemistry.com This would involve careful control of hydrolysis conditions to avoid the formation of the carboxylic acid.

Table 1: Comparison of Core Structure Synthetic Pathways

Synthetic Method Reactant 1 Reactant 2 Key Reagents/Conditions Advantages Disadvantages
Direct Condensation 4-Fluorophenylacetic Acid Benzylamine Coupling agents (EDC, DCC, HATU), heat researchgate.net Atom-economical (water byproduct) rsc.org Requires activation or harsh conditions numberanalytics.com
Acyl Chloride Method 4-Fluorophenylacetyl Chloride Benzylamine Base (e.g., triethylamine), often at 0°C to RT High reactivity, high yield, mild conditions numberanalytics.com Requires prior synthesis of acyl chloride
Aminolysis of Esters Methyl 2-(4-fluorophenyl)acetate Benzylamine Heat or catalysis Utilizes common ester starting materials Can be slower than acyl chloride method
Ritter Reaction Benzyl alcohol or other benzyl carbocation precursor 4-Fluorophenylacetonitrile Strong acid (e.g., H₂SO₄), Lewis acids (e.g., FeCl₃·6H₂O) tandfonline.com Forms C-N bond from alcohols/alkenes Requires strong acids and specific substrates tandfonline.com

Strategies for N-Alkylation and Acylation in this compound Synthesis

The synthesis of this compound is fundamentally a process of forming an amide bond between a benzyl moiety and a 4-fluorophenylacetyl moiety. This can be viewed from two strategic perspectives: acylation of an amine or alkylation of a primary amide.

Acylation Strategy (Preferred Route) The most common and direct route is the acylation of benzylamine with 4-fluorophenylacetic acid or its activated derivatives. numberanalytics.com This approach is a cornerstone of amide synthesis. The process involves forming the amide bond by treating the amine nucleophile with an electrophilic acylating agent. To enhance the electrophilicity of the carboxylic acid, various coupling reagents are employed, which convert the acid's hydroxyl group into a better leaving group.

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. researchgate.net

Uronium/Onium Salts : Reagents like HATU, HBTU, and PyBOP are highly effective and lead to rapid amide bond formation under mild conditions. rsc.orgresearchgate.net

Phosphonium Reagents : Such as BOP-Cl. researchgate.net

Alternatively, converting the carboxylic acid to an acyl halide or anhydride provides a highly reactive acylating agent that does not typically require a coupling additive, only a base to neutralize the HCl byproduct. numberanalytics.commasterorganicchemistry.com

N-Alkylation Strategy (Alternative Route) An alternative, though less direct, pathway is the N-alkylation of a pre-formed primary amide . researchgate.net This would involve first synthesizing 2-(4-fluorophenyl)acetamide (B1296790) and then introducing the benzyl group.

Traditional N-alkylation of amides can be challenging because amides are weak nucleophiles. mdpi.com The process often requires converting the amide into its more nucleophilic conjugate base using a strong base (e.g., NaH), followed by reaction with an alkylating agent like benzyl bromide or benzyl chloride. mdpi.com

More advanced and milder methods for N-alkylation have been developed:

Catalytic N-alkylation with Alcohols : This modern approach uses a catalyst (based on metals like iron, cobalt, or iridium) to react an amide directly with an alcohol (benzyl alcohol). researchgate.netnih.govorganic-chemistry.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting C=N bond to give the N-alkylated product, with water as the sole byproduct. researchgate.netnih.gov

Acid-Catalyzed Alkylation : The N-alkylation of an amide using an alcohol can be catalyzed by acid, provided the intermediate carbocation is stable. flvc.org

Table 2: Comparison of Acylation vs. N-Alkylation Strategies | Strategy | Precursor 1 | Precursor 2 | Method | Key Features | | :--- | :--- | :--- | :--- | :--- | | Acylation | Benzylamine | 4-Fluorophenylacetic Acid (or derivative) | Amide coupling reaction numberanalytics.comresearchgate.net | Direct, highly efficient, wide variety of reagents available. rsc.org | | N-Alkylation | 2-(4-Fluorophenyl)acetamide | Benzyl Halide or Benzyl Alcohol | Base-mediated substitution or catalytic alkylation researchgate.netmdpi.com | Useful if primary amide is readily available; catalytic methods are "green." researchgate.net | Can require strong bases or specialized catalysts; less direct. |

Advanced Derivatization Techniques for Structural Modification

The core structure of this compound serves as a scaffold that can be modified using advanced synthetic techniques to produce a library of analogs. nih.gov Derivatization can occur at three primary locations: the N-benzyl ring, the 4-fluorophenyl ring, or the acetamide (B32628) backbone.

Modification of Aromatic Rings:

Varying the N-benzyl group : Analogs can be synthesized by starting with different substituted benzylamines in the acylation reaction. For example, using methoxybenzylamine or nitrobenzylamine would introduce electron-donating or electron-withdrawing groups, respectively.

Varying the phenylacetyl group : A wide range of analogs can be created by replacing 4-fluorophenylacetic acid with other substituted phenylacetic acids (e.g., 4-chloro, 4-bromo, 2,4-dichloro, or 4-methylphenylacetic acid). arabjchem.org The synthesis of various N-arylacetamides often starts from appropriately substituted chloro-N-arylacetamide precursors. nih.govacs.orguobaghdad.edu.iq

Backbone Modification and Advanced Coupling:

α-Substitution : The methylene (B1212753) bridge of the acetamide can be a site for functionalization, although this may require more complex multi-step syntheses, potentially involving the alkylation of an enolate derived from a suitable precursor.

Multi-component Reactions : Complex heterocyclic-fused analogs can be generated using multi-component reactions like the Hantzsch synthesis. tandfonline.comtandfonline.com For instance, a precursor like 2-(4-formylphenoxy)-N-arylacetamide can react with a β-ketoester and ammonia (B1221849) to build a dihydropyridine (B1217469) ring attached to the core structure. tandfonline.comtandfonline.com

Thienopyridine Synthesis : Novel mono- and bis-thienopyridines have been synthesized using 2-chloro-N-arylacetamide as a versatile precursor, which reacts with mercaptonicotinonitrile derivatives. nih.govacs.org This highlights how the acetamide moiety can be used as a reactive handle for building complex heterocyclic systems. nih.gov

Table 3: Examples of Derivatization Strategies

Modification Site Strategy Example Precursors Resulting Analog Type
N-Benzyl Group Use of substituted benzylamines 4-methoxybenzylamine, 3-chlorobenzylamine N-(substituted benzyl)-2-(4-fluorophenyl)acetamide
Phenylacetyl Group Use of substituted phenylacetic acids 4-chlorophenylacetic acid, 3,4-dimethoxyphenylacetic acid N-benzyl-2-(substituted phenyl)acetamide
Core Structure Multi-component reactions 2-(4-formylphenoxy)-N-arylacetamides, 3-aminocrotononitrile (B73559) tandfonline.com Dihydropyridines linked to the phenoxy-N-arylacetamide scaffold. tandfonline.comtandfonline.com
Acetamide Moiety Nucleophilic substitution 2-chloro-N-arylacetamide, 2-mercaptonicotinonitriles acs.org Thio-linked heterocyclic systems like thienopyridines. nih.govacs.org

Spectroscopic and Chromatographic Methods for Compound Verification

Confirmation of the successful synthesis and purity of this compound relies on a standard suite of analytical techniques. These methods provide information about the molecular structure, functional groups, and sample purity without revealing specific quantitative data for this exact compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Provides information on the chemical environment of protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on both the benzyl and 4-fluorophenyl rings, a singlet for the CH₂ group of the acetyl moiety, a doublet for the benzylic CH₂ group, and a broad singlet for the amide N-H proton. libretexts.orgchemicalbook.com The N-H proton signal can be broad due to quadrupole effects from the nitrogen nucleus and may exhibit temperature-dependent shifting. libretexts.orgoptica.org

¹³C NMR : Shows signals for each unique carbon atom. Key resonances would include the carbonyl carbon (C=O) in the amide group, which typically appears significantly downfield, as well as distinct signals for the aromatic and aliphatic carbons. arabjchem.org

Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. The IR spectrum of an amide is characterized by strong, distinct absorption bands. libretexts.org

N-H Stretch : A sharp peak typically appears in the region of 3300-3500 cm⁻¹ for a secondary amide. libretexts.org

C=O Stretch (Amide I band) : A very strong and sharp absorption is expected around 1630-1680 cm⁻¹, which is characteristic of the amide carbonyl group. libretexts.orgyoutube.com

Mass Spectrometry (MS) : MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. acs.org

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight of the compound. nih.govunl.pt

Common fragmentation patterns for amides include α-cleavage at the carbonyl group and cleavage of the amide C-N bond, which can help in structural elucidation. nih.govjove.comjove.com For aromatic amides, the formation of a stable acylium cation is a common fragmentation pathway. unl.pt

Chromatographic Methods:

Thin-Layer Chromatography (TLC) : Used for rapid monitoring of reaction progress by comparing the spots of reactants and products. tandfonline.com

High-Performance Liquid Chromatography (HPLC) : An essential tool for determining the purity of the final compound and for purification via preparative HPLC.

Gas Chromatography (GC) : Can be used for purity analysis if the compound is sufficiently volatile and thermally stable, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 4: General Analytical Signatures for N-benzyl-2-arylacetamides

Technique Expected Observation Information Provided
¹H NMR Signals for aromatic H, benzylic CH₂, acetyl CH₂, and amide NH. libretexts.orgchemicalbook.com Proton environment, structural integrity.
¹³C NMR Downfield signal for C=O, signals for aromatic and aliphatic carbons. arabjchem.org Carbon skeleton, presence of carbonyl group.
IR Strong absorptions for N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹). libretexts.org Confirmation of amide functional group.
Mass Spec. Molecular ion peak [M]⁺ or [M+H]⁺, characteristic fragments (e.g., acylium ion). nih.govunl.pt Molecular weight, fragmentation pattern.
HPLC/TLC Single major peak/spot in the final purified product. tandfonline.com Purity assessment, reaction monitoring.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, the requested article on the preclinical and in vitro biological activity of the chemical compound This compound cannot be generated.

The investigation did not yield specific data regarding the modulatory or inhibitory activities of this particular compound against the enzyme targets specified in the outline:

Tyrosine Kinases

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Monoamine Oxidase (MAO) Isoforms

Dihydrofolate Reductase (DHFR)

Proteases

Checkpoint Kinase 1 (CHK1)

While research exists on structurally related compounds, such as derivatives containing N-benzyl or acetamide moieties, the strict requirement to focus solely on This compound prevents the inclusion of this information. Attributing biological activities from different molecules to the subject compound would be scientifically inaccurate and violate the explicit instructions provided.

Therefore, due to the absence of specific, verifiable research findings for This compound pertaining to the requested biological targets, the generation of a scientifically accurate and authoritative article as outlined is not possible at this time.

Preclinical and in Vitro Biological Activity Spectrum

Antineoplastic Research Investigations

The cytotoxic effects of N-benzyl-2-(4-fluorophenyl)acetamide and its derivatives have been evaluated against several human cancer cell lines. In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov The results indicated that these compounds were particularly effective against the PC3 cell line. nih.govnih.gov For instance, the derivative with a p-nitro substituent showed an IC50 value of 100 μM in the MCF-7 cell line, which was comparable to the reference drug imatinib (B729) (IC50 = 98 μM). nih.govnih.gov Another derivative exhibited an IC50 of 52 μM against the PC3 cell line. nih.govnih.gov

Another study on phenylacetamide derivatives reported significant cytotoxic effects against MDA-MB-468 and PC-12 cells, with one derivative showing an IC50 value of 0.6±0.08 μM. tbzmed.ac.ir Derivatives also showed notable effects against MCF-7 cells with IC50 values around 0.7 μM. tbzmed.ac.ir

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives

Compound Derivative Cell Line IC50 (µM) Reference Drug (Imatinib) IC50 (µM)
p-nitro substituent MCF-7 100 98
Derivative 2b PC3 52 40
Derivative 2c PC3 80 40
Derivative 3d MDA-MB-468 0.6±0.08 Not specified
Derivative 3d PC-12 0.6±0.08 Not specified
Derivative 3c MCF-7 0.7±0.08 Not specified

Research into the mechanisms by which phenylacetamide derivatives inhibit cancer cell growth suggests they can trigger apoptosis. tbzmed.ac.ir One study indicated that these compounds upregulate the expression of Bcl-2, Bax, and FasL RNA, as well as increase caspase 3 activity. tbzmed.ac.ir The induction of apoptosis is a key mechanism for many chemotherapeutic agents.

Studies on other N-benzyl derivatives, such as N-benzyl-2-phenylpyrimidin-4-amines, have shown that they can inhibit the USP1/UAF1 deubiquitinase complex. nih.gov This inhibition leads to increased levels of monoubiquitinated PCNA (Ub-PCNA) and subsequently decreased cell survival in non-small cell lung cancer cells, demonstrating a clear link between the compound's inhibitory activity and its effect on cancer cell proliferation. nih.gov While this provides insight into the potential mechanisms of N-benzyl compounds, specific studies detailing the cell cycle modulation effects of this compound are not extensively covered in the provided results.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The existing research within the search results does not cover the preclinical and in vitro biological activities as requested.

Specifically, no data was found for the following activities for This compound :

Anticonvulsant Efficacy in Experimental Models: While research exists for related acetamide (B32628) derivatives nih.govnih.govnih.gov, studies detailing the anticonvulsant properties of this compound are not present in the search results.

Anti-inflammatory Response Pathways: The search did not yield information on the anti-inflammatory mechanisms of this specific compound. Studies on other acetamide derivatives show anti-inflammatory potential, but this cannot be extrapolated to the target compound. researchgate.netnih.gov

Analgesic Activity in Preclinical Paradigms: There is no available data concerning the analgesic properties of this compound.

Antibacterial Activity Assessment: While the antibacterial potential of structurally similar compounds like N-(4-fluorophenyl) chloroacetamide has been evaluated nih.gov, specific data on the antibacterial effects of this compound is absent.

Anthelmintic Activity Evaluation: No studies were found that investigate the anthelmintic activity of this compound. researchgate.net

Due to the strict requirement to focus solely on “this compound” and the lack of specific research data for this compound within the provided biological contexts, generating a scientifically accurate and informative article according to the requested outline is not feasible. To proceed would require including data from different compounds, which would violate the instructions and misrepresent the scientific record.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Pharmacophoric Elements Critical for Biological Activity

Structure-activity relationship (SAR) studies on phenylacetamide derivatives have identified several key pharmacophoric elements essential for their biological activity, particularly as anticonvulsants. The fundamental scaffold consists of two aromatic rings connected by a flexible acetamide (B32628) linker.

The core pharmacophore model generally includes:

Two Aromatic/Hydrophobic Regions: Represented by the N-benzyl group and the (4-fluorophenyl) group. These are crucial for binding to the target protein, likely through hydrophobic and π-π stacking interactions. nih.gov

A Hydrogen Bond Donor/Acceptor Unit: The central acetamide moiety (-NH-C=O) is a critical component. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.

A Flexible Linker: The acetamide backbone provides rotational freedom, allowing the molecule to adopt a specific conformation required for binding to its biological target.

Influence of Substituent Variation on Target Affinity and Selectivity

The nature and position of substituents on the aromatic rings and the acetamide backbone have a profound impact on the affinity and selectivity of these compounds.

Substitutions on the Phenyl Rings: The substitution pattern on the anilide ring (in this case, the 4-fluorophenyl group) is a key determinant of activity. In related series of N-phenylacetamides, anticonvulsant activity was found to be closely linked to the type of substituent at the 3-position of the anilide moiety. nih.gov For example, derivatives with a 3-(trifluoromethyl)anilide showed considerably higher anticonvulsant protection compared to 3-chloroanilide analogs. uj.edu.plnih.gov Halogenated substituents in the para-position of the phenyl ring, such as the fluorine in N-benzyl-2-(4-fluorophenyl)acetamide, are often favored. Studies on similar chloroacetamides have shown that N-(4-fluorophenyl) derivatives are among the most active, a feature attributed to high lipophilicity which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

Substitutions on the Acetamide Backbone: Modifications to the acetamide linker itself can fine-tune potency. Research on related N-benzyl-2-acetamidoacetamides hypothesized that placing a small, substituted heteroatom moiety one atom away from the C(2) position is an important structural feature for maximal anticonvulsant activity. nih.gov This was validated by preparing derivatives with various heteroatom substituents (e.g., chloro, bromo, oxygen, nitrogen, sulfur), where oxygen-substituted analogs like N-benzyl-2-acetamido-3-methoxypropionamide showed highly potent activity. nih.gov

The following table summarizes the effects of substituent variations in analogous acetamide series:

Compound SeriesVariationEffect on ActivityReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideExchange of 3-chloroanilide for 3-(trifluoromethyl)anilideIncreased anticonvulsant activity uj.edu.pl, nih.gov
N-(substituted phenyl)-2-chloroacetamidesHalogenated p-substituted phenyl ring (e.g., 4-fluoro, 4-chloro)High activity, attributed to increased lipophilicity nih.gov
N-benzyl-2-acetamidopropionamide DerivativesIntroduction of a small heteroatom (e.g., methoxy (B1213986), ethoxy) at C(3)Highly potent anticonvulsant activity observed nih.gov
N-benzyl 2-acetamido-2-phenyl-acetamideReplacement of 2-acetamido group with hydroxy or methoxyMaintained anticonvulsant activity, though potency was sometimes lower nih.gov

Conformational Effects on Biological Potency

The three-dimensional arrangement of the pharmacophoric groups is critical for biological potency. The inherent flexibility of the this compound structure allows it to adopt various conformations, but only specific spatial arrangements are thought to be biologically active.

A key structural feature of tertiary amides like N-benzyl-N-(furan-2-ylmethyl)acetamide, a related compound, is the presence of a hindered cis(E)-trans(Z) rotational equilibrium around the C-N amide bond. scielo.brscielo.brresearchgate.net This restricted rotation means the molecule can exist as distinct spatial isomers (rotamers) in solution, which can have different affinities for a biological target. scielo.br

Furthermore, crystallographic studies of the related compound N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide show that the molecule is non-planar. researchgate.net The peripheral 3-chloro-4-hydroxyphenyl and benzyl (B1604629) groups are twisted out of the plane of the central acetamide group, with significant torsion angles. researchgate.net This twisted conformation is likely representative of the low-energy state that similar molecules, including this compound, adopt.

Stereochemistry plays a vital role in the potency of chiral analogs. In studies of related anticonvulsant N-benzyl-2-acetamidopropionamides, the biological activity was found to reside principally in the (R)-stereoisomer. For one such compound, the ED₅₀ value for the (R)-isomer was 4.5 mg/kg, while the ED₅₀ for the (S)-isomer exceeded 100 mg/kg, demonstrating a significant difference in potency based on the 3D configuration at the chiral center. nih.gov A similar preference for the (R)-isomer was noted in other acetamide series. nih.gov

Computational Models for Predictive SAR and QSAR

Quantitative Structure-Activity Relationship (QSAR) and other computational models are valuable tools for predicting the biological activity of compounds like this compound and for guiding the synthesis of new, more effective analogs. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

For series of related N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been employed to predict antimicrobial potential. nih.gov These models rely on calculating molecular descriptors that quantify various physicochemical properties of the molecules. Key descriptors include:

Lipophilicity (logP): This descriptor measures the oil/water partition coefficient of a compound. In many acetamide series, higher lipophilicity is correlated with better membrane permeability and, consequently, greater biological activity. nih.gov

Topological Polar Surface Area (TPSA): This metric calculates the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

In addition to QSAR, molecular docking studies are frequently used to visualize and predict how these molecules bind to their protein targets. For example, in a study of phenylacetamides designed as antidepressant agents, docking was used to model the interactions with the enzyme monoamine oxidase A (MAO-A). nih.gov These computational studies help to rationalize the observed SAR by showing how specific substituents can enhance or diminish binding affinity through interactions with amino acid residues in the target's active site. nih.gov Similar computational approaches have been applied to other acetamide conjugates to predict their binding to enzymes like carbonic anhydrase. nih.gov

Molecular Mechanisms of Action and Target Engagement Studies

Ligand-Protein Interaction Profiling

Information regarding the specific protein targets and interaction profiles for N-benzyl-2-(4-fluorophenyl)acetamide is not available in the reviewed scientific literature. Studies detailing the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, or π-stacking, with any biological protein are absent.

Allosteric Modulation and Orthosteric Binding Site Analysis

There are no published studies that analyze the binding of this compound to either orthosteric or allosteric sites on any protein target. Consequently, information on its potential modulatory effects is unknown.

Downstream Signaling Pathway Elucidation

Research elucidating the downstream signaling pathways affected by this compound has not been identified. There is no available data on its impact on intracellular signaling cascades, second messenger systems, or gene expression.

Computational Chemistry and Advanced Molecular Modeling Applications

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on binding affinity or energy. A lower binding energy score typically indicates a more stable and favorable interaction.

For acetamide (B32628) derivatives, docking studies are frequently employed to understand their mechanism of action. For instance, in studies of related N-substituted benzylacetamides, molecular docking has been used to predict binding modes within the non-nucleoside reverse transcriptase inhibitor binding pocket of HIV-1. nih.gov Similarly, docking studies on N-benzyl-2,2,2-trifluoroacetamide have been conducted to investigate its potential inhibitory effects on enzymes like AmpC beta-lactamase and lanosterol (B1674476) 14 alpha-demethylase (CYP51), which are key targets for antibacterial and antifungal drugs. researchgate.net These simulations can reveal crucial interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. For example, docking of N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl) acetamide derivatives into tyrosine kinase active sites has revealed potential hydrogen bonding, which is critical for ligand-receptor interaction. brieflands.com

The insights gained from these simulations for analogous structures suggest that molecular docking of N-benzyl-2-(4-fluorophenyl)acetamide could effectively predict its binding orientation and affinity towards various therapeutic targets, such as kinases, viral enzymes, or G-protein coupled receptors. brieflands.comymerdigital.com

Table 1: Example of Molecular Docking Data for Related Compounds This table presents illustrative data from studies on analogous compounds to demonstrate typical outputs of docking simulations.

Target Enzyme Ligand Scaffold Reported Binding Energy/Score Key Interactions Noted Reference
HIV-1 Reverse Transcriptase N-substituted benzylacetamide - Interaction with NNRTI binding pocket nih.gov
Lanosterol 14 alpha-demethylase N-benzyl-2,2,2-trifluoroacetamide Low docking energy Inhibition via coordination and H-bonding researchgate.net
Abl/Src Tyrosine Kinase N-(5-(benzyl-thio)-1,3,4-thiadiazole) acetamide - Potential hydrogen bonds brieflands.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adjust their conformations. nih.gov

These simulations are critical for assessing the stability of the ligand within the binding site. A stable ligand will generally remain in its initial docked position with minimal deviation, which is often quantified by calculating the root-mean-square deviation (RMSD) over the simulation period. A low and stable RMSD value suggests a stable binding complex.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. scielo.brnih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govnih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which can be crucial for its interaction with biological targets. nih.gov

Other reactivity descriptors derived from these energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). A lower value indicates a "softer," more reactive molecule. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ²/2η).

DFT calculations for this compound would provide a detailed understanding of its electronic landscape, identifying reactive sites and predicting its stability and potential for chemical interactions. nih.gov

Table 2: Conceptual DFT-Derived Reactivity Descriptors This table outlines key parameters obtained from quantum chemical calculations and their significance.

Parameter Formula Significance
HOMO Energy (EHOMO) - Related to electron-donating ability
LUMO Energy (ELUMO) - Related to electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures electron-attracting tendency
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to deformation of electron cloud
Electrophilicity Index (ω) χ²/2η Propensity to accept electrons

In Silico Pharmacokinetic and Drug-Likeness Prediction Methodologies for Research Design

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate early in the research process. mdpi.comfrontiersin.org These predictions help to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetic profiles. mdpi.com Web-based tools like SwissADME allow for the rapid calculation of physicochemical properties and the evaluation of drug-likeness based on established rules. nih.govsciensage.info

Key aspects evaluated include:

Lipinski's Rule of Five: This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria: a molecular weight under 500 g/mol , a logP (lipophilicity) value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. ymerdigital.com

Water Solubility: Adequate solubility is crucial for absorption and formulation. sciensage.info

Gastrointestinal (GI) Absorption: Predictions indicate how well a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound can cross the BBB to act on targets within the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital, as inhibition can lead to adverse drug-drug interactions. mdpi.comnih.gov

Bioavailability Radar: This provides a visual representation of a molecule's drug-likeness by plotting six key physicochemical properties (lipophilicity, size, polarity, solubility, flexibility, and saturation) within a desired range. sciensage.info

For this compound, these in silico tools would be used to generate a comprehensive ADME profile, guiding the design of more effective and safer analogues by identifying potential pharmacokinetic liabilities before synthesis. nih.govresearchgate.net

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound This table presents hypothetical data generated based on the known structure of the compound using standard in silico prediction models.

Property Predicted Value Interpretation
Molecular Formula C₁₅H₁₄FNO -
Molecular Weight 243.28 g/mol Complies with Lipinski's rule (<500)
LogP (Consensus) ~2.5 - 3.0 Optimal lipophilicity, complies with Lipinski's rule (<5)
Hydrogen Bond Donors 1 Complies with Lipinski's rule (<5)
Hydrogen Bond Acceptors 2 Complies with Lipinski's rule (<10)
Lipinski's Violations 0 Likely to be orally bioavailable
GI Absorption High Good candidate for oral administration
BBB Permeant Yes Potential for CNS activity
CYP1A2 Inhibitor No Low risk of interaction with CYP1A2 substrates
CYP2C9 Inhibitor No Low risk of interaction with CYP2C9 substrates
CYP2C19 Inhibitor No/Yes (variable prediction) Potential for interaction needs experimental verification
CYP2D6 Inhibitor No Low risk of interaction with CYP2D6 substrates
CYP3A4 Inhibitor No Low risk of interaction with CYP3A4 substrates

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation N-benzyl-2-(4-fluorophenyl)acetamide Analogs

The rational design of new analogs based on the this compound core is a critical avenue for future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related N-benzyl acetamide (B32628) derivatives have provided a roadmap for these efforts.

Research into N-benzyl-2-acetamidopropionamide derivatives has shown that the introduction of a small, substituted heteroatom moiety near the C(2) site is a key structural feature for potent anticonvulsant activity. nih.gov For instance, the introduction of a methoxy (B1213986) group at the C(3) position led to N-benzyl-2-acetamido-3-methoxypropionamide, a compound with anticonvulsant potency comparable to phenytoin. nih.gov Further investigation revealed that stereochemistry plays a crucial role, with the (R)-stereoisomer of this analog possessing the principal anticonvulsant activity, while the (S)-stereoisomer was largely inactive. nih.gov This highlights the importance of stereospecific synthesis in the design of next-generation analogs.

Similarly, modifications of the core structure have been explored to target other biological systems. In one study, the pyridine (B92270) ring of a lead Src kinase inhibitor was replaced with a thiazole (B1198619) ring, and various substitutions were made on the N-benzyl group. chapman.educhapman.edu The resulting 4-fluorobenzylthiazolyl derivative showed significant inhibition of cell proliferation in breast carcinoma and leukemia cell lines. chapman.educhapman.edu These studies suggest that replacing the phenylacetamide core with different heterocyclic systems, while retaining the N-(4-fluorobenzyl) moiety, is a viable strategy for developing analogs with new therapeutic profiles, such as anticancer agents. chapman.edunih.gov The data also indicated that adding bulky groups to the benzyl (B1604629) ring could decrease potency, providing a key design principle for future modifications. chapman.edu

Future rational design will likely involve computational modeling to predict the binding of novel analogs to their targets, guiding the synthesis of compounds with optimized interactions and improved drug-like properties.

Exploration of Novel Therapeutic Research Applications

The N-benzyl acetamide framework has demonstrated a wide range of biological activities, suggesting that this compound and its future analogs could be explored for a variety of new therapeutic applications beyond their initial profile.

Anticonvulsant Activity: Derivatives of N-benzyl-2-acetamidoacetamides are established as potent anticonvulsants. nih.gov Specifically, compounds like (R)-N-benzyl-2-acetamido-3-methoxypropionamide have shown impressive efficacy in rodent models of epilepsy, with a protective index significantly greater than many existing drugs. nih.gov More recently, research into N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides identified an orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) with powerful antiseizure activity. acs.org This suggests that analogs of this compound could be developed as novel treatments for epilepsy.

Anticancer Activity: The N-benzyl acetamide scaffold is a recurring motif in the design of anticancer agents. Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and shown to act as Src kinase inhibitors, a key target in cancer therapy. chapman.educhapman.edu Other research has demonstrated that related compounds, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, exhibit cytotoxicity against human melanoma and prostate cancer cells. researchgate.net Furthermore, novel pyrimidine-based analogs have been developed as potential EGFR kinase inhibitors for cancer treatment. nih.gov These findings support the exploration of this compound derivatives as potential oncology therapeutics. smolecule.com

Antidepressant Activity: By modifying the acetamide portion of the structure, researchers have created derivatives with significant antidepressant activity. nih.gov A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides were designed and found to act as monoamine oxidase A (MAO-A) inhibitors, a well-known mechanism for antidepressant drugs. nih.gov

Other CNS Disorders: Ligands for sigma receptors play a role in the pathogenesis of various psychiatric disorders. nih.gov Analogs incorporating the N-benzyl acetamide structure have been developed as potent and selective ligands for these receptors, indicating potential applications in neurology. nih.gov

Development as Chemical Probes for Biological Pathway Interrogation

The inherent versatility of the this compound structure makes it an excellent candidate for development into chemical probes. These specialized tools are essential for studying complex biological systems, identifying new drug targets, and elucidating mechanisms of action. vulcanchem.com

A key strategy involves tagging the core structure with a reporter group, such as a fluorophore or a radionuclide. For example, a complex imidazopyridine derivative containing an N-benzyl acetamide substructure was conjugated to a 7-nitrofurazan fluorescent dye. nih.gov The resulting compound served as a fluorescent probe for the peripheral benzodiazepine (B76468) receptor (PBR), a protein overexpressed in activated microglia, enabling effective staining and visualization of these cells in vitro. nih.gov

In a similar vein, analogs have been labeled with positron-emitting isotopes for use in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic technique.

[¹⁸F]FEAC , an N-benzyl acetamide derivative, was developed as a PET tracer for imaging PBR/TSPO expression associated with neuroinflammation. nih.gov

[¹⁸F]FBFPA , another structurally related compound, was created as a radiolabeled probe for visualizing σ₁ sigma receptors in the brain, which are implicated in a range of neurological and psychiatric conditions. nih.gov

These examples demonstrate that by incorporating suitable functional groups, this compound can be transformed into high-affinity probes for PET imaging or fluorescence microscopy. Such tools are invaluable for interrogating biological pathways in both healthy and diseased states, potentially revealing new therapeutic targets and diagnostic markers.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of new lead molecules.

The synthesis of N-benzyl acetamide derivatives is well-suited to combinatorial methods. The structure can be readily diversified at multiple points, for instance, by using a variety of substituted benzylamines or by modifying the phenylacetamide portion of the molecule. Reports describe the generation of a combinatorial library based on the related 3-chloro-4-hydroxyphenylacetamide natural product to identify compounds with cytotoxic activity. researchgate.net The use of versatile heterocyclic intermediates is considered a core strategy in combinatorial synthesis to rapidly build libraries of complex, bioactive molecules. mdpi.com Soluble polymer-supported synthesis has been reported as a novel and efficient method for creating libraries of piperazine (B1678402) derivatives, which can be N-acylated to produce structures analogous to N-benzyl acetamides, demonstrating the feasibility of these techniques. nih.gov

Once generated, these chemical libraries can be assessed using HTS platforms. vulcanchem.com Modern HTS technologies can screen millions of individual compounds against a specific biological target in a very short time. chemrxiv.org For example, a fiber-optic array scanning technology (FAST) platform can screen bead-based libraries at a rate of millions of compounds per minute. chemrxiv.org Integrating the combinatorial synthesis of this compound analogs with such HTS platforms would dramatically accelerate the discovery of new derivatives with potent and selective activity for a wide range of therapeutic targets.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(4-fluorophenyl)acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Temperature control : Maintaining temperatures between 60–80°C prevents side reactions, particularly when activating carboxyl groups or forming amide bonds .
  • pH optimization : Neutral to slightly basic conditions (pH 7–8) minimize undesired hydrolysis of intermediates .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and identifying byproducts .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to verify the benzyl, fluorophenyl, and acetamide moieties. For example, the fluorophenyl group shows distinct aromatic proton splitting patterns (~7.0–7.5 ppm) .
  • IR spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What methodologies are recommended for assessing the purity of this compound?

  • HPLC : Employ reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to achieve >98% purity .
  • Melting point analysis : Compare observed melting points (e.g., 145–148°C) with literature values to detect impurities .
  • Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., α-glucosidase inhibition at 37°C, pH 6.8) to quantify IC50_{50} values .
  • Cell viability studies : Test against cancer cell lines (e.g., MCF-7 or HepG2) via MTT assays, with dose ranges of 1–100 µM and DMSO as a solvent control .
  • Receptor binding assays : Radiolabeled ligands (e.g., 3H^3\text{H}-GABA) can assess interactions with neurological targets .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

  • Crystallization : Use slow evaporation in ethanol/water (3:1) to obtain high-quality crystals .
  • Data collection : Employ SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles and hydrogen-bonding networks (e.g., N-H···O=C interactions) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm accuracy .

Q. What strategies address contradictory bioactivity data in studies of this compound derivatives?

  • Dose-response reevaluation : Test broader concentration ranges (e.g., 0.1–200 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450 metabolism) affects observed activity .
  • Computational docking : Model interactions with target proteins (e.g., acetylcholinesterase) to reconcile in vitro and in silico results .

Q. How can structure-activity relationship (SAR) studies optimize the fluorophenyl moiety for enhanced target binding?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to probe electronic effects .
  • Fluorine scan : Replace fluorine with Cl, Br, or H to evaluate halogen bonding contributions .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical spatial and electronic features .

Q. What computational methods predict the solubility and bioavailability of this compound?

  • LogP calculation : Use software like MarvinSketch to estimate partition coefficients (e.g., LogP ~2.5) .
  • Molecular dynamics (MD) : Simulate membrane permeability in lipid bilayers to assess passive diffusion .
  • ADMET profiling : Tools like SwissADME predict absorption (%HIA >70%) and cytochrome P450 interactions .

Methodological Considerations

  • Avoid commercial sources : Prioritize PubChem for physicochemical data and academic literature for synthesis protocols .
  • Critical analysis : Cross-validate spectral data (e.g., NMR shifts) across multiple studies to detect inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.